1-Undecyn-4-ol
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Overview
Description
1-Undecyn-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of an undecyne chain. The compound’s molecular weight is approximately 168.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-undecyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-undecyne, which introduces the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Undecyn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used.
Major Products Formed:
Oxidation: Formation of 1-undecyn-4-one or 1-undecyn-4-al.
Reduction: Formation of 1-undecen-4-ol or 1-undecan-4-ol.
Substitution: Formation of 1-undecyn-4-chloride or 1-undecyn-4-bromide.
Scientific Research Applications
1-Undecyn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 1-Undecyn-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
1-Decyn-4-ol: Similar structure but with one less carbon atom.
1-Dodecyn-4-ol: Similar structure but with one more carbon atom.
1-Undecyn-3-ol: Hydroxyl group attached to the third carbon instead of the fourth.
Uniqueness: 1-Undecyn-4-ol is unique due to its specific position of the hydroxyl group and the length of the carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
22127-86-2 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-1-yn-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h2,11-12H,3,5-10H2,1H3 |
InChI Key |
IBEKWLNDNQDLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC#C)O |
Origin of Product |
United States |
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